molecular formula C16H20INO B2697830 3-((2-Iodophenyl)amino)-5-(2-methylpropyl)cyclohex-2-EN-1-one CAS No. 1024523-17-8

3-((2-Iodophenyl)amino)-5-(2-methylpropyl)cyclohex-2-EN-1-one

Cat. No. B2697830
CAS RN: 1024523-17-8
M. Wt: 369.246
InChI Key: BVYJPDJMXXUESC-UHFFFAOYSA-N
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Description

The compound “3-((2-Iodophenyl)amino)-5-(2-methylpropyl)cyclohex-2-EN-1-one” is a chemical compound that has gained significant traction in various fields of research and industry. It contains a total of 39 atoms; 20 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Iodine atom .


Molecular Structure Analysis

The molecule contains a total of 40 bonds. There are 20 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ketone (aliphatic), and 1 secondary amine (aromatic) .

Scientific Research Applications

Hydrogen Bonding in Enaminones Research on similar compounds to "3-((2-Iodophenyl)amino)-5-(2-methylpropyl)cyclohex-2-EN-1-one," specifically anticonvulsant enaminones, has explored their crystal structures and hydrogen bonding characteristics. These studies reveal that enaminones exhibit sofa conformations and engage in significant intermolecular N–H⋯O=C hydrogen bonds, forming infinite chains of molecules. This structural feature could be relevant in understanding the binding interactions and molecular architecture of related compounds, potentially influencing their pharmacological properties (Kubicki, Bassyouni, & Codding, 2000).

Catalytic Activity in Synthesis Another area of interest is the catalytic efficiency of compounds structurally related to "this compound" in synthesizing complex organic molecules. For instance, derivatives of cyclic (alkyl)(amino)carbenes, which share a resemblance in structure, have demonstrated significant potential in catalyzing the hydroamination of internal alkynes, facilitating the synthesis of nitrogen-containing heterocycles. This suggests potential for related compounds in catalyzing similar synthetic transformations, which could be valuable in organic synthesis and pharmaceutical manufacturing (Zeng, Frey, Kinjo, Donnadieu, & Bertrand, 2009).

properties

IUPAC Name

3-(2-iodoanilino)-5-(2-methylpropyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20INO/c1-11(2)7-12-8-13(10-14(19)9-12)18-16-6-4-3-5-15(16)17/h3-6,10-12,18H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYJPDJMXXUESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(=CC(=O)C1)NC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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